![molecular formula C12H22N4 B1527947 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane CAS No. 1354953-94-8](/img/structure/B1527947.png)
1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane
Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure and composition. For pyrazole, it is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
1-(1-Propyl-1H-pyrazol-4-yl)methyl-1,4-diazepane is believed to act as a prodrug. This means that it is inactive until metabolized in the body to release the active drug. It is believed that the compound is metabolized by cytochrome P450 enzymes to form the active drug, which then binds to certain receptors or enzymes to produce the desired therapeutic effect.
Biochemical and Physiological Effects
1-(1-Propyl-1H-pyrazol-4-yl)methyl-1,4-diazepane has been studied for its potential to act as a prodrug and for its ability to interact with certain enzymes and receptors. It has been shown to act as an enzyme inhibitor or activator, and to interact with other compounds. In addition, it has been shown to bind to certain receptors, such as the serotonin receptor, and to modulate the activity of certain enzymes, such as cytochrome P450.
Advantages and Limitations for Lab Experiments
1-(1-Propyl-1H-pyrazol-4-yl)methyl-1,4-diazepane has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple molecule, making it easy to synthesize. Additionally, it is a small, highly symmetrical molecule, making it ideal for studying its interactions with other molecules. The main limitation is that it is not a very potent compound, meaning that it may not be as effective as other compounds in producing the desired therapeutic effect.
Future Directions
1-(1-Propyl-1H-pyrazol-4-yl)methyl-1,4-diazepane has many potential future directions for research. One direction is to further study its potential to act as a prodrug and its ability to interact with certain receptors and enzymes. Additionally, further research could be done on its potential to act as an enzyme inhibitor or activator, and its potential to interact with other compounds. Additionally, further research could be done on its potential to be used as a drug delivery system. Finally, further research could be done on its potential to be used as a ligand for certain enzymes, such as cytochrome P450.
Scientific Research Applications
1-(1-Propyl-1H-pyrazol-4-yl)methyl-1,4-diazepane has been studied extensively for its potential medicinal applications. It has been studied for its ability to act as a prodrug and for its ability to bind to certain receptors. In addition, it has been studied for its potential to act as a ligand for certain enzymes, such as cytochrome P450. It has also been studied for its potential to act as an enzyme inhibitor or activator, and for its potential to interact with other compounds.
properties
IUPAC Name |
1-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-6-16-11-12(9-14-16)10-15-7-3-4-13-5-8-15/h9,11,13H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVPZMWMBMOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



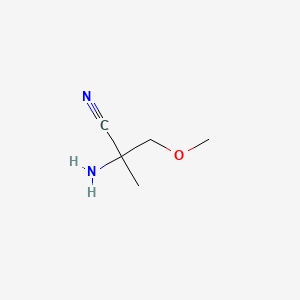
![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)
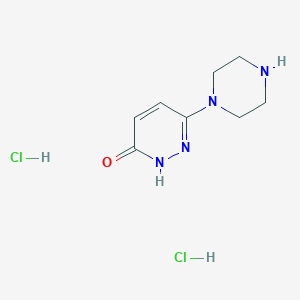
![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)
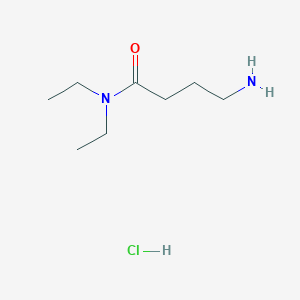
![9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1527875.png)
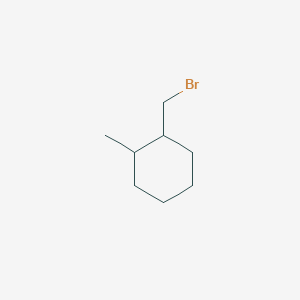
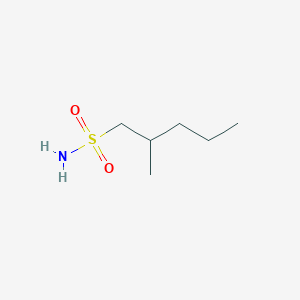
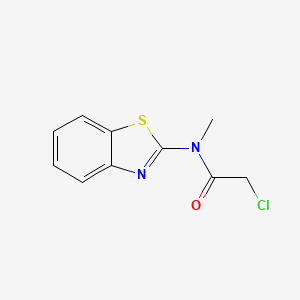
![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)
![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)
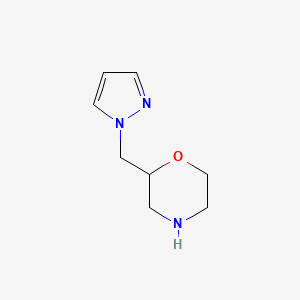
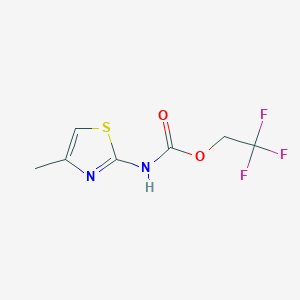
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)